molecular formula C21H36N4O3 B2835777 tert-butyl N-[(1-{1-[(1-cyanocyclohexyl)carbamoyl]ethyl}-5-methylpyrrolidin-3-yl)methyl]carbamate CAS No. 1423369-07-6

tert-butyl N-[(1-{1-[(1-cyanocyclohexyl)carbamoyl]ethyl}-5-methylpyrrolidin-3-yl)methyl]carbamate

Cat. No.: B2835777
CAS No.: 1423369-07-6
M. Wt: 392.544
InChI Key: QUZFHHKGVIRROM-UHFFFAOYSA-N
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Description

tert-Butyl N-[(1-{1-[(1-cyanocyclohexyl)carbamoyl]ethyl}-5-methylpyrrolidin-3-yl)methyl]carbamate: is a complex organic compound that features a tert-butyl group, a cyanocyclohexyl moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1-{1-[(1-cyanocyclohexyl)carbamoyl]ethyl}-5-methylpyrrolidin-3-yl)methyl]carbamate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Introduction of the Cyanocyclohexyl Group: This step involves the reaction of a cyclohexyl derivative with a cyanating agent, such as cyanogen bromide, under controlled conditions to introduce the cyano group.

    tert-Butyl Protection: The final step involves the protection of the amine group with a tert-butyl carbamate, typically using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and cyano groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Amines or other reduced derivatives of the cyano group.

    Substitution: Various substituted carbamates or amides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules. Its functional groups allow for further modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound might be used to study the effects of carbamate derivatives on biological systems, particularly in enzyme inhibition studies.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action for tert-butyl N-[(1-{1-[(1-cyanocyclohexyl)carbamoyl]ethyl}-5-methylpyrrolidin-3-yl)methyl]carbamate would depend on its specific application. Generally, carbamates can act as enzyme inhibitors by forming a covalent bond with the active site of the enzyme, thereby blocking its activity. The cyano group might interact with specific molecular targets, influencing pathways involved in cellular signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(1-{1-[(1-cyanocyclohexyl)carbamoyl]ethyl}-5-methylpyrrolidin-3-yl)methyl]carbamate
  • This compound

Uniqueness

This compound is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications. The presence of the tert-butyl group offers steric protection, while the cyano and carbamate groups provide sites for further chemical reactions.

Conclusion

This compound is a multifaceted compound with significant potential in various fields of research and industry. Its synthesis, reactivity, and applications make it a valuable subject for further study and development.

Properties

IUPAC Name

tert-butyl N-[[1-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl]-5-methylpyrrolidin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36N4O3/c1-15-11-17(12-23-19(27)28-20(3,4)5)13-25(15)16(2)18(26)24-21(14-22)9-7-6-8-10-21/h15-17H,6-13H2,1-5H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZFHHKGVIRROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(C)C(=O)NC2(CCCCC2)C#N)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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